Beta-Amyloid (12-33) is a peptide fragment derived from the amyloid precursor protein, specifically within the context of Alzheimer's disease research. This fragment is crucial for understanding the pathology of Alzheimer's disease, as it plays a significant role in the formation of amyloid plaques, which are characteristic of the disease. The study of Beta-Amyloid (12-33) in both mouse and rat models provides insights into its biological effects, mechanisms of action, and potential therapeutic targets.
Beta-Amyloid (12-33) is classified as a neurotoxic peptide that results from the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. It is part of a larger family of amyloid-beta peptides, which vary in length and structure, with Beta-Amyloid (12-33) being one of the shorter forms. This specific fragment has been identified as having significant implications for neurodegeneration and cognitive decline associated with Alzheimer's disease .
The synthesis of Beta-Amyloid (12-33) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over amino acid sequences and modifications. The synthesis process includes:
The synthesis must ensure that the peptide maintains its biological activity, which can be affected by modifications during synthesis. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the identity and purity of the synthesized peptide .
Beta-Amyloid (12-33) consists of 22 amino acids, forming a specific conformation that influences its aggregation properties. The molecular structure exhibits hydrophobic regions that promote self-association into oligomers and fibrils, contributing to plaque formation in neural tissues.
Beta-Amyloid (12-33) participates in several chemical reactions within biological systems:
The aggregation process is influenced by factors such as pH, temperature, and ionic strength, which can be manipulated in experimental settings to study their effects on amyloid formation .
The mechanism through which Beta-Amyloid (12-33) exerts its effects involves several steps:
Research indicates that oligomeric forms of Beta-Amyloid are particularly toxic compared to fibrillar aggregates, suggesting that early intervention targeting these species may be beneficial in Alzheimer's disease treatment .
Beta-Amyloid (12-33) is extensively used in scientific research focused on Alzheimer's disease:
The systematic study of Aβ fragments originated in the late 1980s alongside the formulation of the amyloid cascade hypothesis. Early investigations revealed that synthetic Aβ fragments could replicate key biophysical properties of full-length amyloid:
The Aβ(12-33) fragment emerged as a compromise, preserving the central hydrophobic cluster critical for oligomerization while excluding the metastable C-terminus. Studies in the 2000s demonstrated its ability to seed amyloid plaques in APP-transgenic mice and modulate synaptic plasticity, establishing it as a tool for probing amyloid-specific mechanisms independent of tau or inflammatory cascades [5] [10].
Table 1: Key Properties of Aβ(12-33) Fragment vs. Full-Length Aβ42
Property | Aβ(12-33) | Full-Length Aβ42 |
---|---|---|
Molecular Weight | ~2.3 kDa | ~4.5 kDa |
Core Aggregation Domain | LVFFA (residues 17-21) retained | LVFFA + C-terminal hydrophobic |
Solubility in PBS | High (>500 μM) | Low (<50 μM) |
Seeding Efficiency | Moderate | High |
Primary Use in Research | Mechanistic aggregation studies | Disease modeling |
The amyloid cascade hypothesis—positing Aβ accumulation as the primary AD trigger—underwent significant revisions due to inconsistencies in transgenic models and clinical trials. Aβ(12-33) studies provided critical insights:
These findings necessitated hypothesis updates by showing that:
The choice between mouse and rat models profoundly impacts Aβ(12-33) research outcomes due to interspecies differences in amyloid processing and neuroanatomy:
Table 2: Mouse vs. Rat Models for Aβ(12-33) Studies
Parameter | Mouse Models | Rat Models |
---|---|---|
Aβ Sequence | 3 AA differences vs. human (R5G, Y10F, H13R) | Identical differences as mouse |
Humanization Requirement | Mandatory for Aβ studies (e.g., Apphu/hu) | Identical requirement (e.g., Apphu/hu) |
Plaque Imaging | Reliable with MEMRI at 9.4T; plaques ≥15 µm | Superior for MEMRI due to larger brain/plaques |
Cognitive Phenotyping | Limited to basic mazes (Morris water maze) | Complex tasks (radial arm maze, touchscreen tests) |
Neurovascular Unit | Simplified BBB physiology | Human-like perivascular drainage pathways |
Critical advantages of rats:
Persistent mouse advantages:
The TgF344-AD rat exemplifies progress, developing Aβ plaques from soluble oligomers including Aβ(12-33) derivatives, with subsequent tau pathology and neuronal loss—a progression mirroring human AD more faithfully than most mouse models [4] [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5